(R,R)-Palonosetron Hydrochloride (CAS 135729-75-8) is the (R,R)-enantiomer of the highly potent 5-HT3 receptor antagonist palonosetron, which is the (S,S)-enantiomer. While the (S,S)-isomer is widely utilized as a commercial antiemetic active pharmaceutical ingredient (API) due to its extended half-life and high receptor affinity, the (R,R)-isomer is strictly procured as an analytical reference standard and pharmacological control. In industrial and regulatory workflows, procuring the pure (R,R)-hydrochloride salt is critical for validating chiral chromatography methods, tracking enantiomeric excess (ee) during asymmetric synthesis, and ensuring compliance with stringent impurity thresholds [1]. Furthermore, its significantly lower binding affinity makes it an indispensable structural control in high-resolution receptor binding assays and structure-activity relationship (SAR) studies [2].
In procurement and analytical method development, substituting (R,R)-Palonosetron Hydrochloride with the active (S,S)-API, diastereomeric impurities (such as (R,S)-palonosetron), or crude racemic mixtures critically compromises both regulatory compliance and scientific validity. Diastereomers possess distinct physicochemical properties and can be resolved using standard achiral reverse-phase HPLC, whereas the (R,R)-enantiomer requires specialized chiral stationary phases (CSPs) [1]. Without the exact (R,R) reference standard, quality control laboratories cannot establish the specific retention time, response factor, or baseline resolution required to quantify this specific enantiomeric impurity down to the 0.1% threshold. In pharmacological contexts, using a crude mixture instead of the pure (R,R)-enantiomer masks stereospecific receptor interactions, as the overwhelming potency of the (S,S)-isomer completely eclipses the distinct, low-affinity binding profile of the (R,R)-isomer [2].
To comply with regulatory guidelines for API purity, analytical laboratories must quantify enantiomeric impurities to stringent thresholds. Procuring pure (R,R)-Palonosetron Hydrochloride provides the exact retention time and response factor required to establish a Limit of Quantitation (LOQ) of ≤ 0.1% w/w. Attempting to validate the method using only the (S,S)-API or uncalibrated mixtures fails to prove baseline resolution (Rs > 1.5) between the enantiomers on a chiral stationary phase. The pure (R,R) standard is therefore a non-negotiable procurement requirement for certifying that the (S,S)-Palonosetron API meets the >99.9% enantiomeric excess (ee) specification [1].
| Evidence Dimension | Limit of Quantitation (LOQ) and Resolution (Rs) in Chiral HPLC |
| Target Compound Data | Establishes exact retention time and response factor for LOQ ≤ 0.1% |
| Comparator Or Baseline | (S,S)-Palonosetron API alone (Cannot determine impurity RT or Rs) |
| Quantified Difference | Enables Rs > 1.5 baseline separation and 0.1% quantification, which is mathematically impossible to validate using the API alone. |
| Conditions | Chiral HPLC method validation for API batch release. |
Procurement of this exact standard is a strict regulatory prerequisite for releasing commercial batches of Palonosetron API.
The 5-HT3 receptor exhibits extreme stereoselectivity, requiring precise spatial orientation of the palonosetron azabicyclo ring and isoquinoline moiety. In [3H]-quipazine binding assays using NG-108-15 cell membranes, (R,R)-Palonosetron Hydrochloride demonstrates a pKi of 8.4 ± 0.1. In direct head-to-head comparison, the active (S,S)-Palonosetron API exhibits a pKi of 10.5 ± 0.2. This exact ~125-fold (2.1 log units) difference in binding affinity proves that the (R,R)-enantiomer is an ideal low-affinity structural control for mapping the binding pocket of the 5-HT3 receptor [1].
| Evidence Dimension | 5-HT3 Receptor Binding Affinity (pKi) |
| Target Compound Data | pKi = 8.4 ± 0.1 |
| Comparator Or Baseline | (S,S)-Palonosetron API (pKi = 10.5 ± 0.2) |
| Quantified Difference | ~125-fold lower binding affinity (ΔpKi = 2.1) for the (R,R)-enantiomer. |
| Conditions | [3H]-quipazine competitive binding assay in NG-108-15 cell membranes. |
Procuring the (R,R)-enantiomer allows researchers to use a structurally identical but pharmacologically attenuated control to validate stereospecific receptor assays.
Beyond isolated receptor binding, the functional antagonism of 5-HT3 receptors in physiological tissue models further differentiates the enantiomers. In assays measuring the inhibition of 5-HT-induced contractions in guinea-pig isolated ileum, (R,R)-Palonosetron Hydrochloride yields a functional antagonism potency (-log KB) of 6.7 ± 0.3. The (S,S)-Palonosetron baseline achieves a -log KB of 8.8 ± 0.2 under identical conditions. This >100-fold reduction in functional potency confirms that the (R,R)-isomer lacks the specific 3D conformation required to insurmountably block the receptor pore, making it an essential comparator for validating the functional stereospecificity of novel antiemetics [1].
| Evidence Dimension | Functional Antagonism Potency (-log KB) |
| Target Compound Data | -log KB = 6.7 ± 0.3 |
| Comparator Or Baseline | (S,S)-Palonosetron API (-log KB = 8.8 ± 0.2) |
| Quantified Difference | >100-fold reduction in functional antagonism potency (Δlog KB = 2.1). |
| Conditions | 5-HT-induced contraction inhibition in guinea-pig isolated ileum. |
It provides a highly quantified, low-potency baseline for functional tissue assays, ensuring that observed antiemetic effects in downstream models are genuinely stereospecific.
Directly downstream of its role in establishing LOQ and resolution factors, (R,R)-Palonosetron Hydrochloride is procured by quality control laboratories to validate chiral chromatography methods. It is injected as a reference standard to prove that the analytical method can detect the (R,R)-impurity at or below the 0.1% threshold in commercial batches of (S,S)-Palonosetron API [1].
In the industrial scale-up of Palonosetron, process chemists utilize the (R,R)-enantiomer standard to monitor the stereoselectivity of the reduction steps. By tracking the exact concentration of the (R,R)-isomer against the desired (S,S)-product, engineers can optimize chiral catalysts and crystallization conditions to maximize enantiomeric excess (ee) [1].
Because the (R,R)-enantiomer exhibits a ~125-fold lower binding affinity (pKi 8.4 vs 10.5) than the active API, it is utilized in radioligand binding and structural biology studies as a stereospecific negative control. Researchers use it to map how the orientation of the azabicyclo ring interacts with the receptor's aromatic cage, validating the structural requirements for high-affinity antagonism[2].